Product packaging for SC144 hydrochloride(Cat. No.:CAS No. 917497-70-2)

SC144 hydrochloride

Numéro de catalogue: B1530503
Numéro CAS: 917497-70-2
Poids moléculaire: 358.76 g/mol
Clé InChI: LKFGGXYXFIICED-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
Usually In Stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

SC144 is an orally bioavailable gp130 inhibitor. It inhibits phosphorylation of STAT1, STAT3, and Akt induced by leukemia inhibitory factor (LIF) and IL-6, but not IFN-γ, in OVCAR-8 ovarian cancer cells when used at a concentration of 20 µM. SC144 induces cell cycle arrest at the G0/G1 phase in MDA-MB-435 breast and HT-29 colorectal cancer cells and inhibits proliferation of 14 cancer cell lines, including prostate, ovarian, lung, breast, and colorectal cancer cells, with IC50 values ranging from 0.4 to 4 µM. It reduces tumor growth in OVCAR-8 and MDA-MB-435 mouse xenograft models.>

Structure

2D Structure

Chemical Structure Depiction
molecular formula C16H12ClFN6O B1530503 SC144 hydrochloride CAS No. 917497-70-2

3D Structure of Parent

Interactive Chemical Structure Model





Propriétés

IUPAC Name

N'-(7-fluoropyrrolo[1,2-a]quinoxalin-4-yl)pyrazine-2-carbohydrazide;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H11FN6O.ClH/c17-10-3-4-13-11(8-10)20-15(14-2-1-7-23(13)14)21-22-16(24)12-9-18-5-6-19-12;/h1-9H,(H,20,21)(H,22,24);1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LKFGGXYXFIICED-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN2C3=C(C=C(C=C3)F)N=C(C2=C1)NNC(=O)C4=NC=CN=C4.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H12ClFN6O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

358.76 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

917497-70-2
Record name 917497-70-2
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

SC144 Hydrochloride: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

CAS Number: 917497-70-2[1][2][3][4]

This technical guide provides an in-depth overview of SC144 hydrochloride, a first-in-class, orally active small-molecule inhibitor of glycoprotein 130 (gp130). This document is intended for researchers, scientists, and drug development professionals interested in the therapeutic potential and experimental application of this compound.

Core Concepts and Mechanism of Action

This compound is a potent and selective inhibitor of gp130, a transmembrane protein crucial for the signal transduction of several key cytokines, most notably Interleukin-6 (IL-6). The IL-6/gp130/STAT3 signaling axis is a critical pathway implicated in the pathogenesis and progression of various cancers, particularly ovarian cancer.

The mechanism of action of this compound involves direct binding to gp130. This interaction induces phosphorylation of gp130 at Serine 782 and subsequent deglycosylation of the receptor. These modifications abrogate the downstream phosphorylation and nuclear translocation of Signal Transducer and Activator of Transcription 3 (STAT3). By inhibiting the activation of STAT3, this compound effectively suppresses the expression of STAT3-regulated genes that are critical for tumor cell proliferation, survival, angiogenesis, and invasion.[5][6][7]

Quantitative Data

The following table summarizes the in vitro efficacy of this compound across various human cancer cell lines.

Cell LineCancer TypeIC50 (µM)Reference
OVCAR-8Ovarian Cancer0.72[5]
OVCAR-5Ovarian Cancer0.49[5]
OVCAR-3Ovarian Cancer0.95[5]
HT-29Colorectal Cancer0.9[8]
HCT116Colorectal Cancer0.6[8]
LNCaPProstate Cancer0.4[8]

Signaling Pathway

The diagram below illustrates the signaling pathway inhibited by this compound.

SC144_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Cytoplasm cluster_nucleus Nucleus IL-6 IL-6 IL6R IL-6Rα IL-6->IL6R gp130 gp130 JAK JAK gp130->JAK Activation IL6R->gp130 Dimerization STAT3 STAT3 (inactive) JAK->STAT3 Phosphorylation pSTAT3 p-STAT3 (active) STAT3->pSTAT3 pSTAT3_dimer p-STAT3 Dimer pSTAT3->pSTAT3_dimer Dimerization SC144 SC144 SC144->gp130 Inhibition DNA DNA pSTAT3_dimer->DNA Nuclear Translocation Gene_Expression Target Gene Expression DNA->Gene_Expression Transcription Experimental_Workflow cluster_cell_culture Cell Culture & Treatment cluster_assays In Vitro Assays cluster_analysis Data Analysis start Seed Cancer Cells treatment Treat with SC144 and/or IL-6 start->treatment mtt MTT Assay (Cell Viability) treatment->mtt western Western Blot (p-STAT3) treatment->western apoptosis Flow Cytometry (Apoptosis) treatment->apoptosis ic50 Calculate IC50 mtt->ic50 quantification Quantify Protein Expression western->quantification apoptosis_analysis Analyze Apoptotic Population apoptosis->apoptosis_analysis

References

SC144 Hydrochloride: A Deep Dive into its Mechanism of Action on gp130

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide for Researchers and Drug Development Professionals

This technical guide provides a comprehensive overview of the mechanism of action of SC144 hydrochloride, a first-in-class, orally active small-molecule inhibitor of the glycoprotein 130 (gp130) receptor. This document is intended for researchers, scientists, and drug development professionals interested in the intricate details of how SC144 exerts its effects on the gp130 signaling pathway, a critical axis in various cancers.

Executive Summary

This compound is a potent inhibitor of gp130, the common signal transducer for the interleukin-6 (IL-6) family of cytokines.[1][2] Dysregulation of the IL-6/gp130/STAT3 signaling pathway is a key driver in the progression of numerous malignancies, including ovarian and pancreatic cancers.[3][4] SC144 directly binds to gp130, inducing a cascade of events that ultimately leads to the abrogation of STAT3 signaling.[2] This includes the induction of gp130 phosphorylation at serine 782 (S782) and its subsequent deglycosylation, which prevents the downstream phosphorylation and nuclear translocation of STAT3.[2] The inhibition of STAT3, a key transcription factor, leads to the downregulation of its target genes, which are involved in cell survival, proliferation, and angiogenesis.[5] This guide will dissect the molecular interactions, signaling consequences, and experimental validation of SC144's mechanism of action.

Quantitative Data Presentation

The efficacy of SC144 has been quantified across various cancer cell lines. The following tables summarize the half-maximal inhibitory concentration (IC50) values, demonstrating its potent cytotoxic effects.

Cell Line (Cancer Type)IC50 (µM)Citation
OVCAR-8 (Ovarian)0.72[5]
Caov-3 (Ovarian)Not specified, but effective[6]
LNCap (Prostate)0.4[7]
HCT116 (Colon)0.6[7]
HT29 (Colon)0.9[7]
AsPC-1 (Pancreatic)~2.0 (maximum inhibitory effect)[3]
L3.6pl (Pancreatic)~2.0 (maximum inhibitory effect)[3]

Core Mechanism of Action

SC144's primary mechanism of action revolves around its direct interaction with the gp130 receptor, leading to the disruption of the canonical IL-6/gp130/STAT3 signaling cascade.

Direct Binding to gp130

The initial and critical step in SC144's mechanism is its direct binding to the gp130 protein. This interaction has been confirmed using the Drug Affinity Responsive Target Stability (DARTS) assay.[2] The binding of SC144 to gp130 is believed to induce a conformational change in the receptor, which is the trigger for the subsequent downstream events.

Induction of gp130 Phosphorylation and Deglycosylation

Upon binding, SC144 induces the phosphorylation of gp130 at a specific serine residue, S782.[2] This is a key event that differentiates SC144's mechanism from ligand-induced activation. This phosphorylation is followed by the deglycosylation of the gp130 receptor.[2] These modifications are thought to mark the receptor for internalization and degradation, effectively reducing the number of functional gp130 receptors on the cell surface.

Abrogation of STAT3 Phosphorylation and Nuclear Translocation

The alterations to gp130 induced by SC144 prevent the recruitment and phosphorylation of the Signal Transducer and Activator of Transcription 3 (STAT3) at tyrosine 705 (Y705).[2][3] STAT3 phosphorylation is a critical step for its dimerization, and subsequent translocation to the nucleus where it acts as a transcription factor. By inhibiting STAT3 phosphorylation, SC144 effectively blocks its nuclear translocation and transcriptional activity.[2][8]

Downregulation of STAT3 Target Genes

The inhibition of STAT3's transcriptional activity leads to the downregulation of a suite of genes that are crucial for tumor progression. These include anti-apoptotic proteins (Bcl-2, Bcl-xL, Survivin), cell cycle regulators (Cyclin D1), and proteins involved in metastasis and angiogenesis (MMP-7).[5][7] The suppression of these genes is the ultimate effector of SC144's anti-cancer activity.

Signaling Pathways and Experimental Workflows

To visually represent the complex processes involved in SC144's mechanism of action, the following diagrams have been generated using the DOT language.

SC144_Mechanism_of_Action cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus IL6 IL-6 IL6R IL-6Rα IL6->IL6R binds gp130 gp130 IL6R->gp130 associates JAK JAK gp130->JAK activates STAT3 STAT3 SC144 SC144 SC144->gp130 binds & inhibits JAK->STAT3 phosphorylates pSTAT3 p-STAT3 (Y705) STAT3->pSTAT3 STAT3_dimer STAT3 Dimer pSTAT3->STAT3_dimer dimerizes STAT3_dimer_nuc STAT3 Dimer STAT3_dimer->STAT3_dimer_nuc translocates DNA DNA STAT3_dimer_nuc->DNA binds Target_Genes Target Genes (Bcl-2, Cyclin D1, etc.) DNA->Target_Genes transcribes

Caption: SC144 Mechanism of Action on the gp130/STAT3 Signaling Pathway.

DARTS_Assay_Workflow cluster_prep Sample Preparation cluster_treatment Treatment cluster_analysis Analysis Cell_Lysate Prepare Cell Lysate Protein_Quant Quantify Protein Concentration Cell_Lysate->Protein_Quant Incubate_SC144 Incubate with SC144 or Vehicle Protein_Quant->Incubate_SC144 Protease_Digestion Limited Protease Digestion Incubate_SC144->Protease_Digestion SDS_PAGE SDS-PAGE Protease_Digestion->SDS_PAGE Western_Blot Western Blot for gp130 SDS_PAGE->Western_Blot Analysis Analyze gp130 Band Intensity Western_Blot->Analysis

Caption: Experimental Workflow for the Drug Affinity Responsive Target Stability (DARTS) Assay.

IP_Western_Workflow cluster_ip Immunoprecipitation cluster_wb Western Blot Cell_Lysis Cell Lysis Antibody_Incubation Incubate with anti-gp130 Antibody Cell_Lysis->Antibody_Incubation Bead_Capture Capture with Protein A/G Beads Antibody_Incubation->Bead_Capture Washing Wash Beads Bead_Capture->Washing Elution Elute gp130 Washing->Elution SDS_PAGE SDS-PAGE Elution->SDS_PAGE Transfer Transfer to Membrane SDS_PAGE->Transfer Blocking Block Membrane Transfer->Blocking Primary_Ab Incubate with anti-pSTAT3 (Y705) Ab Blocking->Primary_Ab Secondary_Ab Incubate with HRP-conjugated Secondary Ab Primary_Ab->Secondary_Ab Detection Chemiluminescent Detection Secondary_Ab->Detection

Caption: Experimental Workflow for Immunoprecipitation and Western Blot Analysis.

Detailed Experimental Protocols

The following section provides detailed methodologies for the key experiments cited in the study of SC144's mechanism of action.

Drug Affinity Responsive Target Stability (DARTS) Assay

This protocol is adapted from the methodology used to confirm the direct binding of SC144 to gp130.[2]

Objective: To determine if SC144 directly binds to and stabilizes gp130 against protease digestion.

Materials:

  • Cancer cell line expressing gp130 (e.g., OVCAR-8)

  • Cell lysis buffer (e.g., M-PER) with protease and phosphatase inhibitors

  • This compound

  • Vehicle control (e.g., DMSO)

  • Pronase (protease)

  • SDS-PAGE gels

  • Western blot apparatus

  • Anti-gp130 antibody

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate

Procedure:

  • Cell Lysate Preparation:

    • Culture OVCAR-8 cells to 80-90% confluency.

    • Lyse the cells using M-PER buffer supplemented with protease and phosphatase inhibitors.

    • Centrifuge the lysate to pellet cell debris and collect the supernatant.

    • Determine the protein concentration of the lysate using a BCA or similar protein assay.

  • SC144 Incubation:

    • Aliquot the cell lysate into separate tubes.

    • To each tube, add SC144 at various concentrations (e.g., 1, 10, 100 µM) or the vehicle control.

    • Incubate at room temperature for 1 hour with gentle agitation.

  • Protease Digestion:

    • Add a defined amount of pronase to each tube. The optimal pronase concentration should be determined empirically to achieve partial digestion of the total protein.

    • Incubate at room temperature for a specific time (e.g., 30 minutes).

    • Stop the digestion by adding SDS-PAGE sample buffer and boiling the samples.

  • Western Blot Analysis:

    • Separate the digested proteins by SDS-PAGE.

    • Transfer the proteins to a PVDF or nitrocellulose membrane.

    • Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk in TBST).

    • Incubate the membrane with a primary antibody against gp130.

    • Wash the membrane and incubate with an HRP-conjugated secondary antibody.

    • Detect the gp130 bands using a chemiluminescent substrate and an imaging system.

Expected Results: In the presence of SC144, the gp130 protein will be protected from pronase digestion, resulting in a more intense band on the Western blot compared to the vehicle-treated control.

Immunoprecipitation of gp130

This protocol outlines the general steps for immunoprecipitating gp130 to analyze its phosphorylation status or interactions with other proteins.

Objective: To isolate gp130 from a cell lysate.

Materials:

  • Cancer cell line expressing gp130

  • Cell lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

  • Anti-gp130 antibody

  • Protein A/G magnetic beads or agarose slurry

  • Wash buffer (e.g., cold PBS)

  • Elution buffer (e.g., low pH glycine buffer or SDS-PAGE sample buffer)

Procedure:

  • Cell Lysate Preparation:

    • Prepare cell lysates as described in the DARTS assay protocol.

  • Immunoprecipitation:

    • Pre-clear the lysate by incubating with Protein A/G beads alone to reduce non-specific binding.

    • Incubate the pre-cleared lysate with the anti-gp130 antibody for 2-4 hours or overnight at 4°C with gentle rotation.

    • Add Protein A/G beads to the lysate-antibody mixture and incubate for another 1-2 hours at 4°C to capture the antibody-gp130 complexes.

  • Washing and Elution:

    • Pellet the beads by centrifugation or using a magnetic rack.

    • Wash the beads several times with cold wash buffer to remove non-specifically bound proteins.

    • Elute the bound proteins from the beads using elution buffer.

Western Blot for Phospho-STAT3 (Tyr705)

This protocol is for the detection of the activated form of STAT3.

Objective: To measure the levels of STAT3 phosphorylated at Tyr705.

Materials:

  • Cell lysates from cells treated with or without SC144

  • SDS-PAGE gels

  • Western blot apparatus

  • Anti-phospho-STAT3 (Tyr705) antibody

  • Anti-total STAT3 antibody (for loading control)

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate

Procedure:

  • Sample Preparation and SDS-PAGE:

    • Prepare cell lysates from cells treated with SC144 for various times or at different concentrations.

    • Determine protein concentration and normalize all samples.

    • Separate the proteins by SDS-PAGE.

  • Western Blotting:

    • Transfer the proteins to a membrane.

    • Block the membrane.

    • Incubate with the anti-phospho-STAT3 (Tyr705) primary antibody.

    • Wash and incubate with the HRP-conjugated secondary antibody.

    • Detect the signal using chemiluminescence.

  • Stripping and Re-probing:

    • The membrane can be stripped and re-probed with an anti-total STAT3 antibody to confirm equal loading of protein in each lane.

MTT Cell Viability Assay

This colorimetric assay is used to assess the cytotoxic effects of SC144.

Objective: To determine the effect of SC144 on the viability of cancer cells.

Materials:

  • Cancer cell lines

  • 96-well plates

  • This compound

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • Solubilization solution (e.g., DMSO or a solution of SDS in HCl)

  • Microplate reader

Procedure:

  • Cell Seeding:

    • Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

  • SC144 Treatment:

    • Treat the cells with a range of concentrations of SC144 and a vehicle control.

    • Incubate for a specified period (e.g., 24, 48, or 72 hours).

  • MTT Assay:

    • Add MTT solution to each well and incubate for 2-4 hours at 37°C. During this time, viable cells will reduce the yellow MTT to purple formazan crystals.

    • Add the solubilization solution to dissolve the formazan crystals.

  • Data Acquisition:

    • Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.

    • Calculate the percentage of cell viability for each concentration of SC144 relative to the vehicle control.

    • The IC50 value can be determined by plotting the percentage of viability against the log of the SC144 concentration.

Conclusion

This compound represents a promising therapeutic agent that targets the gp130/STAT3 signaling axis, a pathway frequently dysregulated in cancer. Its unique mechanism of action, involving direct binding to gp130 and subsequent abrogation of STAT3 signaling, provides a strong rationale for its continued investigation and development as a novel anti-cancer drug. The experimental protocols detailed in this guide offer a framework for researchers to further explore the intricate biology of SC144 and other gp130 inhibitors.

References

SC144 Hydrochloride: A Technical Guide to its Inhibition of STAT3 Phosphorylation

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the mechanism by which SC144 hydrochloride, a first-in-class, orally active small-molecule inhibitor, abrogates STAT3 phosphorylation. It delves into the molecular interactions, signaling pathways, and experimental evidence that underpin its function, offering valuable insights for researchers in oncology and drug development.

Core Mechanism of Action: Targeting the gp130 Co-receptor

This compound exerts its inhibitory effect on STAT3 phosphorylation by directly targeting glycoprotein 130 (gp130), the common signal-transducing β-subunit of the receptor for the interleukin-6 (IL-6) family of cytokines.[1][2][3][4] The binding of SC144 to gp130 initiates a cascade of events that ultimately disrupts the canonical JAK/STAT signaling pathway.

The primary mechanism involves a multi-step process:

  • Direct Binding to gp130: SC144 directly binds to the gp130 protein.[2][5] This interaction is the initiating event in its mechanism of action.

  • Induction of gp130 Phosphorylation and Deglycosylation: Upon binding, SC144 induces the phosphorylation of gp130 at serine 782 (S782) and promotes its deglycosylation.[1][2][4][5] These post-translational modifications are atypical for normal gp130 signaling and are crucial for the inhibitory effect of SC144.

  • Abrogation of STAT3 Phosphorylation: The SC144-induced modifications to gp130 disrupt its ability to mediate the phosphorylation of STAT3 at tyrosine 705 (Y705) by associated Janus kinases (JAKs).[5][6][7] This is the key step in inhibiting STAT3 activity.

  • Inhibition of STAT3 Nuclear Translocation: Phosphorylation at Y705 is a prerequisite for the dimerization and subsequent translocation of STAT3 to the nucleus. By preventing this phosphorylation, SC144 effectively blocks STAT3 from reaching its nuclear targets.[1][2][4]

  • Downregulation of STAT3 Target Gene Expression: Consequently, the expression of downstream genes regulated by STAT3, which are often involved in cell proliferation, survival, and angiogenesis, is inhibited.[1][4][7]

G cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus IL6 IL-6 IL6R IL-6Rα IL6->IL6R Binds gp130 gp130 IL6R->gp130 Associates JAK JAK gp130->JAK Activates gp130_mod Modified gp130 (p-S782, Deglycosylated) gp130->gp130_mod SC144 induces STAT3 STAT3 JAK->STAT3 Phosphorylates SC144 SC144 SC144->gp130 Binds pSTAT3 p-STAT3 (Y705) STAT3_dimer STAT3 Dimer pSTAT3->STAT3_dimer Dimerizes DNA DNA STAT3_dimer->DNA Translocates & Binds gp130_mod->JAK Inhibits activation Gene_expression Target Gene Expression DNA->Gene_expression Regulates G cluster_workflow MTT Assay Workflow A Seed cells in 96-well plate B Treat with SC144 or vehicle A->B C Add MTT reagent (Incubate 2-4h) B->C D Solubilize formazan crystals C->D E Measure absorbance at 570 nm D->E G cluster_workflow DARTS Assay Workflow A Prepare cell lysate B Incubate with SC144 A->B C Add pronase for proteolysis B->C D Analyze gp130 levels by Western Blot C->D

References

SC144 Hydrochloride: A Technical Guide to its Role in Blocking Cytokine Signaling

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

The Interleukin-6 (IL-6) family of cytokines and their associated signaling pathways, particularly the JAK/STAT3 axis, are pivotal in numerous cellular processes, including inflammation, immune response, and cell proliferation. Dysregulation of this pathway is a hallmark of various inflammatory diseases and cancers. The shared signal-transducing receptor subunit, glycoprotein 130 (gp130), represents a critical node for therapeutic intervention. This document provides a comprehensive technical overview of SC144 hydrochloride, a first-in-class, orally active, small-molecule inhibitor of gp130. We will detail its mechanism of action, summarize key quantitative data, provide exemplary experimental protocols, and illustrate the core signaling and experimental workflows.

Mechanism of Action of this compound

This compound is a potent and specific inhibitor of cytokine signaling mediated by the gp130 receptor.[1] Its primary mechanism involves direct binding to gp130, which is the common signal transducer for the IL-6 family of cytokines.[2][3] This interaction initiates a cascade of events that ultimately curtails the downstream signaling pathway.

The key steps in SC144's mechanism of action are:

  • Binding to gp130: SC144 directly binds to the gp130 protein.[4][5][6]

  • Induction of gp130 Modification: This binding paradoxically induces the phosphorylation of gp130 at the serine 782 residue (S782) and promotes its deglycosylation.[2][4][6][7]

  • Abrogation of STAT3 Activation: These modifications to gp130 disrupt its normal function, leading to the potent abrogation of Signal Transducer and Activator of Transcription 3 (STAT3) phosphorylation (specifically at tyrosine 705) and its subsequent translocation into the nucleus.[1][4][7][8]

  • Inhibition of Downstream Gene Expression: By preventing STAT3's nuclear entry, SC144 inhibits the expression of its target genes, which are often involved in cell survival, proliferation, and angiogenesis.[2][4][6]

  • Inactivation of Akt: In addition to the STAT3 pathway, SC144 has been shown to lead to the inactivation of the protein kinase B (Akt) signaling pathway.[4][8]

SC144 selectively inhibits signaling induced by gp130-dependent cytokines, such as IL-6 and Leukemia Inhibitory Factor (LIF), without affecting pathways stimulated by non-gp130 cytokines like interferon-gamma (IFN-γ) or platelet-derived growth factor (PDGF).[8][9]

cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus gp130 gp130 Dimer JAK JAK gp130->JAK Recruits & Activates IL6R IL-6R IL6R->gp130 Activates STAT3 STAT3 JAK->STAT3 Phosphorylates pSTAT3 p-STAT3 STAT3_dimer p-STAT3 Dimer pSTAT3->STAT3_dimer Dimerizes Gene Target Gene Expression STAT3_dimer->Gene Translocates & Activates Transcription IL6 IL-6 Cytokine IL6->IL6R Binds SC144 SC144 SC144->gp130 Binds & Induces S782 Phosphorylation & Deglycosylation cluster_prep Cell Preparation cluster_treat Treatment cluster_process Biochemical Analysis A Culture Cells (e.g., OVCAR-8) B Serum Starve (Overnight) A->B C Pre-treat with SC144 (4 hours) B->C D Stimulate with IL-6 (15 min) C->D E Cell Lysis & Protein Extraction D->E F SDS-PAGE & Western Blot E->F G Antibody Incubation (p-STAT3, STAT3) F->G H Imaging & Densitometry G->H I Data Analysis H->I

References

Methodological & Application

Application Notes and Protocols for SC144 Hydrochloride Cell Viability Assay

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and a detailed protocol for assessing the effect of SC144 hydrochloride, a potent GP130 inhibitor, on cell viability. This document is intended for researchers and scientists in the fields of oncology, cell biology, and drug development.

Introduction

This compound is a first-in-class, orally active small-molecule inhibitor of glycoprotein 130 (gp130), a common signal-transducing receptor subunit for the interleukin-6 (IL-6) family of cytokines. By binding to gp130, SC144 induces its phosphorylation and deglycosylation, which subsequently abrogates the phosphorylation and nuclear translocation of STAT3 (Signal Transducer and Activator of Transcription 3). This disruption of the gp130/STAT3 signaling pathway inhibits the expression of downstream target genes, ultimately leading to cell-cycle arrest, anti-angiogenic effects, and apoptosis in cancer cells. SC144 has demonstrated cytotoxicity against a variety of cancer cell lines, including those resistant to conventional chemotherapeutic agents.

Quantitative Data Summary

The half-maximal inhibitory concentration (IC50) values of this compound have been determined in various human cancer cell lines, demonstrating its potent anti-proliferative activity. The data presented below is a summary from multiple studies.

Cell LineCancer TypeIC50 (µM)Citation
OVCAR-8Ovarian Cancer0.72
OVCAR-5Ovarian Cancer0.49
OVCAR-3Ovarian Cancer0.95
NCI/ADR-RESPaclitaxel & Doxorubicin-Resistant Ovarian Cancer0.43
HEYCisplatin-Resistant Ovarian Cancer0.88
LNCaPProstate Cancer0.4
HCT116 (p53 proficient)Colorectal Cancer0.6
HT29Colorectal Cancer0.9
MDA-MB-435Breast CancerNot specified
AsPC-1Pancreatic CancerEffective at 0.5-2
L3.6plPancreatic CancerEffective at 0.5-2

Signaling Pathway

The following diagram illustrates the signaling pathway inhibited by this compound.

Application Notes and Protocols for Cell Lines Resistant to SC144 Hydrochloride

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

SC144 hydrochloride is a first-in-class, orally active small-molecule inhibitor of glycoprotein 130 (gp130), a critical signal transducer for the interleukin-6 (IL-6) family of cytokines. By binding to gp130, SC144 induces its phosphorylation and deglycosylation, which in turn abrogates the phosphorylation and nuclear translocation of STAT3 (Signal Transducer and Activator of Transcription 3). This disruption of the gp130/STAT3 signaling pathway ultimately leads to cell-cycle arrest, anti-angiogenesis, and apoptosis in cancer cells. SC144 has demonstrated potent cytotoxicity against a variety of cancer cell lines, including those resistant to conventional chemotherapies.

The development of cell lines with acquired resistance to SC144 is a critical step in understanding the potential mechanisms of clinical resistance, identifying novel therapeutic targets to overcome resistance, and developing combination therapies. These application notes provide detailed protocols for the generation and characterization of SC144-resistant cell lines.

Data Presentation

Table 1: In Vitro Efficacy of this compound in Various Human Cancer Cell Lines
Cell LineCancer TypeIC50 (µM)Notes
OVCAR-8Ovarian Cancer0.72-
OVCAR-5Ovarian Cancer0.49-
OVCAR-3Ovarian Cancer0.95-
NCI/ADR-RESOvarian Cancer0.43Paclitaxel- and Doxorubicin-resistant
HEYOvarian Cancer0.88Cisplatin-resistant
LNCaPProstate Cancer0.4-
HCT116Colon Cancer0.6Expressing wild-type p53
HT29Colon Cancer0.9-
MDA-MB-435Breast CancerNot specifiedSynergistic with paclitaxel
HTOXAR3Oxaliplatin-resistant Colorectal CancerNot specifiedPretreatment with SC144 was effective

Signaling Pathway Diagram

.dot digraph SC144_Mechanism_

Troubleshooting & Optimization

Technical Support Center: Overcoming SC144 Hydrochloride Resistance in Cancer Cells

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals overcome challenges encountered during experiments with SC144 hydrochloride, a potent gp130 inhibitor.

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action of this compound?

This compound is a first-in-class, orally active small-molecule inhibitor of glycoprotein 130 (gp130).[1][2][3][4] Its mechanism of action involves binding to gp130, which is a co-receptor for the IL-6 cytokine family. This binding induces phosphorylation at Serine 782 and deglycosylation of gp130.[2][3][4] These events abrogate the phosphorylation and nuclear translocation of Signal Transducer and Activator of Transcription 3 (STAT3).[2][3][4] By inhibiting the gp130/STAT3 signaling pathway, SC144 suppresses the expression of downstream target genes involved in cell survival, proliferation, and angiogenesis, ultimately leading to apoptosis in cancer cells.[2][4]

Q2: My cancer cell line is not responding to this compound treatment. What could be the reason?

Several factors could contribute to a lack of response to SC144. Firstly, ensure the compound's integrity and proper storage. Secondly, the cell line might have intrinsic resistance. This could be due to low or absent gp130 expression, or mutations in gp130 or downstream components of the STAT3 pathway that prevent SC144 from binding or exerting its inhibitory effect. Additionally, the presence of alternative survival pathways that are independent of gp130/STAT3 signaling can also confer resistance.

Q3: How can I determine if my cell line is a good candidate for SC144 treatment?

To assess the potential sensitivity of a cell line to SC144, you should first verify the expression of gp130. This can be done using techniques like Western blotting or flow cytometry. Additionally, assessing the basal activation level of the STAT3 pathway by measuring the levels of phosphorylated STAT3 (p-STAT3) can be a good indicator. Cell lines with high gp130 expression and constitutive STAT3 activation are more likely to be sensitive to SC144.

Q4: Are there any known synergistic drug combinations with this compound?

Yes, preclinical studies have shown that SC144 can act synergistically with several conventional chemotherapeutic agents. For instance, it has demonstrated synergy with 5-fluorouracil and oxaliplatin in colorectal cancer cells.[5] Combination with paclitaxel has also shown synergistic effects in breast cancer models.[5] Combining SC144 with other targeted therapies that inhibit parallel or downstream survival pathways could also be a promising strategy to enhance its anti-cancer activity and prevent the development of resistance.

Troubleshooting Guide: Acquired Resistance to this compound

This guide addresses potential mechanisms of acquired resistance to SC144 and provides experimental strategies to investigate and potentially overcome them.

Problem 1: Decreased sensitivity to SC144 over time.

After initial successful treatment, your cancer cell line is showing a reduced response to this compound, as indicated by an increased IC50 value in cell viability assays.

Possible Causes and Troubleshooting Steps:

Potential Cause Suggested Troubleshooting Experiments Expected Outcome if Cause is Confirmed
1. Alterations in the gp130 Target A. Sequence gp130 gene: Isolate genomic DNA from both sensitive and resistant cells and sequence the gp130 gene to identify potential mutations. B. Assess gp130 expression: Compare gp130 protein levels between sensitive and resistant cells using Western blotting or flow cytometry.A. Identification of mutations in the SC144 binding site of gp130. B. Downregulation of gp130 expression in resistant cells.
2. Upregulation of Bypass Signaling Pathways A. Phospho-kinase array: Use a phospho-kinase array to compare the activation status of various signaling pathways in sensitive versus resistant cells treated with SC144. B. Western Blotting: Based on the array results, validate the activation of specific bypass pathways (e.g., EGFR, HER2, MET) by checking the phosphorylation status of key proteins in those pathways.A. Identification of hyperactivated parallel signaling pathways (e.g., other receptor tyrosine kinases) in resistant cells. B. Increased phosphorylation of proteins in the identified bypass pathway.
3. Reactivation of the STAT3 Pathway A. Check p-STAT3 levels: Compare the levels of phosphorylated STAT3 (Tyr705 and Ser727) in sensitive and resistant cells upon SC144 treatment via Western blotting. B. Investigate upstream activators: If p-STAT3 is elevated, examine the activation of other STAT3-activating kinases like JAK1/2 or Src family kinases.A. Resistant cells maintain high levels of p-STAT3 despite SC144 treatment. B. Increased activation of alternative upstream kinases that phosphorylate STAT3.
4. Increased Drug Efflux A. Use ABC transporter inhibitors: Treat resistant cells with SC144 in the presence and absence of known ABC transporter inhibitors (e.g., verapamil for P-gp) and assess cell viability. B. Measure intracellular SC144: Use techniques like LC-MS/MS to quantify the intracellular concentration of SC144 in sensitive and resistant cells.A. Co-treatment with an ABC transporter inhibitor restores sensitivity to SC144. B. Lower intracellular accumulation of SC144 in resistant cells.

Experimental Protocols

Cell Viability (MTT) Assay

This protocol is for determining the cytotoxic effects of this compound.

Materials:

  • 96-well plates

  • Cancer cell line of interest

  • Complete culture medium

  • This compound stock solution (in DMSO)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

  • Microplate reader

Procedure:

  • Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium. Allow cells to adhere overnight.

  • Prepare serial dilutions of this compound in culture medium.

  • Remove the overnight culture medium from the wells and add 100 µL of the SC144 dilutions. Include a vehicle control (DMSO) and a no-treatment control.

  • Incubate the plate for the desired treatment duration (e.g., 24, 48, or 72 hours) at 37°C in a humidified CO2 incubator.

  • Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C, until purple formazan crystals are visible.[6][7][8][9]

  • Carefully remove the medium and add 100 µL of solubilization solution to each well.[6][7][8]

  • Incubate the plate on a shaker for 15 minutes to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.

Western Blotting for Phosphorylated Proteins

This protocol is for detecting the phosphorylation status of proteins like STAT3.

Materials:

  • Cell lysates from treated and untreated cells

  • Lysis buffer containing phosphatase and protease inhibitors

  • BCA protein assay kit

  • SDS-PAGE gels

  • Transfer apparatus

  • PVDF or nitrocellulose membranes

  • Blocking buffer (e.g., 5% BSA in TBST)

  • Primary antibodies (e.g., anti-p-STAT3, anti-total-STAT3, anti-gp130)

  • HRP-conjugated secondary antibodies

  • Chemiluminescent substrate

  • Imaging system

Procedure:

  • Lyse cells in ice-cold lysis buffer containing phosphatase and protease inhibitors.

  • Determine the protein concentration of the lysates using a BCA assay.

  • Denature 20-40 µg of protein per sample by boiling in Laemmli buffer.

  • Separate the proteins by SDS-PAGE and transfer them to a PVDF or nitrocellulose membrane.

  • Block the membrane with 5% BSA in TBST for 1 hour at room temperature.[10][11]

  • Incubate the membrane with the primary antibody (diluted in blocking buffer) overnight at 4°C with gentle agitation.

  • Wash the membrane three times with TBST for 10 minutes each.

  • Incubate the membrane with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Wash the membrane three times with TBST for 10 minutes each.

  • Add the chemiluminescent substrate and visualize the protein bands using an imaging system.

  • For phosphorylated proteins, it is crucial to also probe a parallel blot or strip and re-probe the same blot for the total protein to normalize the signal.

Co-Immunoprecipitation (Co-IP)

This protocol is for investigating protein-protein interactions, for example, to confirm if a bypass receptor tyrosine kinase is interacting with STAT3.

Materials:

  • Cell lysates

  • Co-IP lysis buffer (non-denaturing)

  • Primary antibody for the "bait" protein

  • Protein A/G magnetic beads or agarose resin

  • Wash buffer

  • Elution buffer

  • SDS-PAGE and Western blotting reagents

Procedure:

  • Lyse cells in a non-denaturing Co-IP lysis buffer to preserve protein-protein interactions.

  • Pre-clear the lysate by incubating with protein A/G beads for 1 hour at 4°C to reduce non-specific binding.

  • Incubate the pre-cleared lysate with the primary antibody against the "bait" protein overnight at 4°C.

  • Add fresh protein A/G beads and incubate for 2-4 hours at 4°C to capture the antibody-protein complexes.

  • Wash the beads several times with wash buffer to remove non-specifically bound proteins.

  • Elute the protein complexes from the beads using elution buffer or by boiling in Laemmli buffer.

  • Analyze the eluted proteins by Western blotting using an antibody against the suspected interacting "prey" protein.

Visualizations

SC144_Mechanism_of_Action cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus IL-6 IL-6 IL-6R IL-6Rα IL-6->IL-6R gp130 gp130 JAK JAK gp130->JAK activates IL-6R->gp130 forms complex STAT3_inactive STAT3 (inactive) JAK->STAT3_inactive phosphorylates STAT3_active p-STAT3 (active dimer) STAT3_inactive->STAT3_active dimerizes DNA DNA STAT3_active->DNA translocates & binds Gene_Expression Target Gene Expression DNA->Gene_Expression promotes Cell Survival, Proliferation,\nAngiogenesis Cell Survival, Proliferation, Angiogenesis Gene_Expression->Cell Survival, Proliferation,\nAngiogenesis SC144 SC144 HCl SC144->gp130 inhibits

Caption: Mechanism of action of this compound.

Troubleshooting_Workflow Start Decreased SC144 Sensitivity Check_Target 1. Check gp130 Target Start->Check_Target Check_Bypass 2. Investigate Bypass Pathways Start->Check_Bypass Check_STAT3 3. Assess STAT3 Reactivation Start->Check_STAT3 Check_Efflux 4. Evaluate Drug Efflux Start->Check_Efflux Sequence Sequence gp130 Check_Target->Sequence Expression Assess gp130 Expression Check_Target->Expression Phospho_Array Phospho-kinase Array Check_Bypass->Phospho_Array Western_pSTAT3 Western Blot for p-STAT3 Check_STAT3->Western_pSTAT3 Efflux_Inhibitor Use Efflux Pump Inhibitors Check_Efflux->Efflux_Inhibitor Solution_Target Consider alternative gp130 inhibitors or combination therapy Sequence->Solution_Target Expression->Solution_Target Western_Bypass Western Blot for Bypass (e.g., p-EGFR) Phospho_Array->Western_Bypass Solution_Bypass Combine SC144 with inhibitor of bypass pathway Western_Bypass->Solution_Bypass Solution_STAT3 Combine SC144 with a direct STAT3 or upstream kinase inhibitor Western_pSTAT3->Solution_STAT3 Solution_Efflux Combine SC144 with an efflux pump inhibitor Efflux_Inhibitor->Solution_Efflux

Caption: Troubleshooting workflow for SC144 resistance.

Resistance_Pathways cluster_SC144_Action SC144 Action cluster_Resistance Potential Resistance Mechanisms SC144 SC144 HCl gp130 gp130 SC144->gp130 STAT3 STAT3 gp130->STAT3 Apoptosis Apoptosis STAT3->Apoptosis inhibition of survival genes gp130_mut gp130 Mutation/ Downregulation gp130_mut->gp130 affects binding Bypass_RTK Bypass Pathway Activation (e.g., EGFR, MET) Bypass_RTK->STAT3 activates Bypass_RTK->Apoptosis promotes survival STAT3_react STAT3 Reactivation (via other kinases) STAT3_react->STAT3 activates Drug_Efflux Increased Drug Efflux (ABC Transporters) Drug_Efflux->SC144 reduces intracellular concentration

Caption: Potential resistance pathways to SC144.

References

Validation & Comparative

A Comparative Guide to gp130 Inhibitors: SC144 Hydrochloride vs. Alternatives

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The glycoprotein 130 (gp130) signaling pathway is a critical mediator of inflammatory and oncogenic processes, making it a prime target for therapeutic intervention. This guide provides a comprehensive comparison of SC144 hydrochloride, a first-in-class gp130 inhibitor, with other notable small-molecule inhibitors, Bazedoxifene and LMT-28. We present a detailed analysis of their mechanisms of action, preclinical efficacy, and the experimental methodologies used to evaluate their performance.

Mechanism of Action: A Tale of Three Inhibitors

The gp130 receptor, a shared subunit for the interleukin-6 (IL-6) family of cytokines, activates downstream signaling cascades, primarily the JAK/STAT and Ras/Raf/MAPK pathways, which are crucial for cell survival, proliferation, and differentiation.[1] Dysregulation of this pathway is implicated in numerous cancers. This compound, Bazedoxifene, and LMT-28 each employ distinct strategies to disrupt this signaling axis.

This compound is a first-in-class, orally active small-molecule inhibitor of gp130.[2][3] Its mechanism involves binding to gp130, which paradoxically induces phosphorylation at Serine 782 (S782) and promotes deglycosylation.[2][4] These modifications abrogate STAT3 phosphorylation and its subsequent nuclear translocation, leading to the inhibition of downstream target gene expression.[2][5]

Bazedoxifene , an FDA-approved selective estrogen receptor modulator (SERM) for osteoporosis, has been repurposed as a gp130 inhibitor.[1][6] It functions by inhibiting the protein-protein interaction between IL-6 and gp130, thereby preventing the formation of the active signaling complex.[1][7] This blockade effectively suppresses the activation of downstream effectors, including STAT3, AKT, and ERK.[1]

LMT-28 is a novel synthetic compound identified as an IL-6 antagonist that functions through direct binding to gp130. By binding to gp130, LMT-28 prevents the association of the IL-6/IL-6Rα complex with gp130, thus inhibiting downstream signaling events like STAT3 phosphorylation.[8]

Quantitative Performance: A Head-to-Head Comparison

The following tables summarize the in vitro cytotoxic activity and in vivo efficacy of this compound and Bazedoxifene in various cancer models. Data for LMT-28 in cancer models is limited in the reviewed literature.

Table 1: In Vitro Cytotoxicity (IC50) of gp130 Inhibitors in Cancer Cell Lines

InhibitorCancer TypeCell LineIC50 (µM)Reference
This compound OvarianOVCAR-80.72[3]
OvarianOVCAR-50.49[3]
OvarianOVCAR-30.95[3]
Ovarian (drug-resistant)NCI/ADR-RES0.43[9]
Ovarian (drug-resistant)HEY0.88[9]
ColonHCT-116 (p53+/+)0.6[3]
ColonHCT-116 (p53-/-)0.9[3]
ColonHT-290.9[3]
ProstateLNCaP0.4[3]
BreastMDA-MB-4354.0[3][10]
Bazedoxifene CervicalSiHa3.79[11]
CervicalHeLa4.827[11]
CervicalCaSki4.018[11]
ColonDLD-18.70[12]
ColonHCT-156.25[12]
ColonHCT-1169.02[12]
RhabdomyosarcomaRH303.4 - 4.4[6]

Table 2: In Vivo Efficacy of gp130 Inhibitors in Xenograft Models

InhibitorCancer ModelAdministrationDosageOutcomeReference
This compound Ovarian Cancer (OVCAR-8)i.p., daily10 mg/kg73% tumor growth inhibition[9]
Ovarian Cancer (OVCAR-8)p.o., daily100 mg/kg82% smaller tumor volume vs. control[3]
Pancreatic CancerCombination with PaclitaxelNot specifiedDecreased tumor weight and volume[13]
Bazedoxifene Tamoxifen-resistant Breast CancerNot specifiedNot specifiedInhibited tumor growth[14][15][16]
Colon Cancer (HCT-15 & DLD-1)Not specifiedNot specifiedReduced tumor burden[1]
Hepatocellular Carcinoma (HEPG2)Intragastric gavage, dailyNot specifiedSignificantly suppressed tumor growth[17]
Rhabdomyosarcoma (RH30)Not specifiedNot specifiedSignificantly suppressed tumor growth[6]

Signaling Pathways and Experimental Workflows

To facilitate a deeper understanding of the mechanisms and experimental designs, we provide diagrams generated using the DOT language.

gp130_signaling_pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space IL-6 IL-6 IL-6R IL-6R IL-6->IL-6R Binds gp130 gp130 IL-6R->gp130 Recruits Receptor_Complex IL-6/IL-6R/gp130 Complex JAK JAK Receptor_Complex->JAK Activates STAT3 STAT3 JAK->STAT3 Phosphorylates Ras Ras JAK->Ras Activates PI3K PI3K JAK->PI3K Activates pSTAT3 p-STAT3 STAT3->pSTAT3 Nucleus Nucleus pSTAT3->Nucleus Translocates Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK ERK->Nucleus Translocates AKT AKT PI3K->AKT AKT->Nucleus Influences Gene_Expression Gene Expression (Proliferation, Survival) Nucleus->Gene_Expression Regulates

Caption: The gp130 signaling pathway.

experimental_workflow cluster_invitro In Vitro Analysis cluster_invivo In Vivo Analysis Cell_Culture Cancer Cell Lines Treatment Treat with gp130 Inhibitor (SC144, Bazedoxifene, etc.) Cell_Culture->Treatment MTT_Assay MTT Assay (Cell Viability/IC50) Treatment->MTT_Assay Western_Blot Western Blot (p-STAT3, p-AKT, etc.) Treatment->Western_Blot Xenograft Establish Tumor Xenografts in Mice Inhibitor_Admin Administer gp130 Inhibitor (i.p. or p.o.) Xenograft->Inhibitor_Admin Tumor_Measurement Measure Tumor Volume and Weight Inhibitor_Admin->Tumor_Measurement IHC Immunohistochemistry (p-STAT3, etc.) Inhibitor_Admin->IHC At study endpoint

Caption: General experimental workflow.

Experimental Protocols

Below are detailed methodologies for key experiments cited in the comparison of gp130 inhibitors.

Cell Viability (MTT) Assay

The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric assay for assessing cell metabolic activity, which serves as a measure of cell viability.[18][19][20][21]

Protocol:

  • Cell Seeding: Cancer cells are seeded in 96-well plates at a density of 3,000 to 10,000 cells per well and allowed to adhere overnight.

  • Treatment: Cells are treated with various concentrations of the gp130 inhibitor (e.g., this compound or Bazedoxifene) for a specified period, typically 48 to 72 hours.

  • MTT Incubation: After the treatment period, 10-20 µL of MTT solution (5 mg/mL in PBS) is added to each well, and the plate is incubated for 3-4 hours at 37°C.

  • Formazan Solubilization: The medium is removed, and 100-150 µL of a solubilization solution (e.g., DMSO or a solution of 4 mM HCl, 0.1% NP40 in isopropanol) is added to each well to dissolve the formazan crystals.[18]

  • Absorbance Measurement: The absorbance is measured at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: The IC50 value, the concentration of the inhibitor that causes 50% inhibition of cell growth, is calculated from the dose-response curve.

Western Blot Analysis

Western blotting is used to detect specific proteins in a sample and to quantify their expression levels. This is crucial for assessing the phosphorylation status of key signaling molecules like STAT3, AKT, and ERK.[22][23][24][25]

Protocol:

  • Cell Lysis: After treatment with the gp130 inhibitor, cells are washed with ice-cold PBS and lysed in a radioimmunoprecipitation assay (RIPA) buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: The protein concentration of the cell lysates is determined using a protein assay, such as the bicinchoninic acid (BCA) assay.

  • SDS-PAGE: Equal amounts of protein from each sample are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

  • Protein Transfer: The separated proteins are transferred from the gel to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane.

  • Blocking: The membrane is blocked with a solution of 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature to prevent non-specific antibody binding.

  • Primary Antibody Incubation: The membrane is incubated overnight at 4°C with primary antibodies specific for the proteins of interest (e.g., anti-p-STAT3, anti-STAT3, anti-p-AKT, anti-AKT, anti-p-ERK, anti-ERK, and a loading control like GAPDH or β-actin).

  • Secondary Antibody Incubation: The membrane is washed with TBST and then incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: After further washing, the protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.

In Vivo Xenograft Studies

Animal models are essential for evaluating the in vivo efficacy and potential toxicity of drug candidates.[9][14][15][16][17][26]

Protocol:

  • Cell Implantation: Human cancer cells (e.g., 5 x 10^6 OVCAR-8 cells) are subcutaneously injected into the flank of immunocompromised mice (e.g., nude mice).

  • Tumor Growth: Tumors are allowed to grow to a palpable size (e.g., 100-200 mm³).

  • Treatment Administration: Mice are randomized into treatment and control groups. The gp130 inhibitor is administered via the appropriate route (e.g., intraperitoneal injection or oral gavage) at a predetermined dose and schedule. The control group receives a vehicle solution.

  • Tumor Monitoring: Tumor size is measured regularly (e.g., twice a week) using calipers, and tumor volume is calculated using the formula: (length × width²)/2.

  • Endpoint Analysis: At the end of the study, mice are euthanized, and tumors are excised, weighed, and processed for further analysis, such as immunohistochemistry to assess the levels of target proteins.

Conclusion

This compound demonstrates potent and broad-spectrum anti-cancer activity in preclinical models, with a distinct mechanism of action involving the induction of gp130 phosphorylation and deglycosylation. Bazedoxifene, an established drug, presents a compelling case for repurposing due to its ability to disrupt the IL-6/gp130 interaction. While LMT-28 shows promise as a direct gp130 binder, further investigation into its anti-cancer efficacy is warranted. This guide provides a foundational comparison to aid researchers and drug developers in the strategic advancement of gp130-targeted therapies.

References

SC144 Hydrochloride: A Focused Approach to Targeting gp130-Mediated Signaling

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

SC144 hydrochloride is a first-in-class, orally active small-molecule inhibitor of the glycoprotein 130 (gp130) receptor, a critical component in the signaling cascade of numerous cytokines implicated in cancer and inflammatory diseases.[1][2] This guide provides an objective comparison of this compound's specificity for gp130 over other receptor signaling pathways, supported by experimental data and detailed methodologies.

Unwavering Specificity for gp130 Signaling

This compound exerts its inhibitory effects by directly binding to gp130, which leads to the receptor's phosphorylation and deglycosylation. This action effectively abrogates the downstream phosphorylation and nuclear translocation of Signal Transducer and Activator of Transcription 3 (STAT3), a key mediator of cell survival, proliferation, and differentiation.[1][2]

Experimental evidence demonstrates the remarkable specificity of SC144 for the gp130 signaling axis. Studies have shown that while SC144 potently inhibits the activation of STAT3 and Akt triggered by gp130-utilizing cytokines such as Interleukin-6 (IL-6) and Leukemia Inhibitory Factor (LIF), it does not affect the signaling pathways initiated by ligands for other receptor types.[3][4]

Specifically, SC144 showed no discernible effect on the downstream signaling activated by:

  • Interferon-gamma (IFN-γ) , which signals through the IFN-γ receptor complex.[3][4]

  • Stromal cell-derived factor-1α (SDF-1α) , a ligand for the G-protein coupled receptor CXCR4.[3][4]

  • Platelet-derived growth factor (PDGF) , which activates its own receptor tyrosine kinase.[3][4]

This high degree of selectivity minimizes the potential for off-target effects, making SC144 a valuable tool for specifically interrogating the role of gp130 signaling in various biological processes and a promising candidate for targeted therapeutic development.

Comparative Efficacy of this compound

The inhibitory activity of this compound has been quantified across a range of human cancer cell lines, demonstrating its potency in the sub-micromolar to low micromolar range. The following table summarizes the half-maximal inhibitory concentrations (IC50) of SC144 in various cell lines, where its cytotoxic effect is primarily mediated through the inhibition of the gp130/STAT3 pathway.

Cell LineCancer TypeIC50 (µM)
OVCAR-8Ovarian Cancer0.72
OVCAR-5Ovarian Cancer0.49
OVCAR-3Ovarian Cancer0.95
NCI/ADR-RESOvarian Cancer0.43
HEYOvarian Cancer0.88
LNCaPProstate Cancer0.4
HCT116Colorectal Cancer0.6
HT29Colorectal Cancer0.9

Visualizing the Specificity of SC144

The following diagrams illustrate the signaling pathways investigated and highlight the specific point of inhibition by this compound.

gp130_Signaling_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_intracellular Intracellular IL-6 IL-6 IL-6R IL-6R IL-6->IL-6R gp130 gp130 IL-6R->gp130 Ligand Binding JAK JAK gp130->JAK Activation STAT3 STAT3 JAK->STAT3 Phosphorylation pSTAT3 pSTAT3 STAT3->pSTAT3 Nucleus Nucleus pSTAT3->Nucleus Dimerization & Translocation Gene Expression Gene Expression Nucleus->Gene Expression SC144 SC144 SC144->gp130 Inhibition

Caption: SC144 inhibits the gp130 signaling pathway.

Comparative_Signaling_Pathways cluster_gp130 gp130 Pathway cluster_ifn IFN-γ Pathway cluster_sdf SDF-1α Pathway cluster_pdgf PDGF Pathway IL-6/LIF IL-6/LIF gp130_receptor gp130 IL-6/LIF->gp130_receptor STAT3_gp130 STAT3/Akt Activation gp130_receptor->STAT3_gp130 IFN-γ IFN-γ IFNGR IFNGR IFN-γ->IFNGR STAT1_ifn STAT1 Activation IFNGR->STAT1_ifn SDF-1α SDF-1α CXCR4 CXCR4 SDF-1α->CXCR4 Akt_sdf Akt Activation CXCR4->Akt_sdf PDGF PDGF PDGFR PDGFR PDGF->PDGFR Akt_pdgf Akt Activation PDGFR->Akt_pdgf SC144 SC144 SC144->gp130_receptor Specific Inhibition

Caption: SC144 selectively targets the gp130 pathway.

Experimental Protocols

The specificity of this compound was determined through a series of cell-based assays, primarily utilizing Western blot analysis to assess the phosphorylation status of key signaling proteins.

Objective: To evaluate the inhibitory effect of SC144 on signal transduction pathways activated by gp130- and non-gp130-binding ligands.

Cell Culture and Treatment:

  • Human ovarian cancer cells (e.g., OVCAR-8) were cultured in appropriate media supplemented with fetal bovine serum and antibiotics.

  • Cells were seeded in 6-well plates and allowed to adhere overnight.

  • The cells were then serum-starved for 24 hours to reduce basal signaling activity.

  • Following serum starvation, cells were pre-treated with varying concentrations of this compound (e.g., 0.5, 2, 10 µM) or vehicle control (DMSO) for 4 hours.

  • After pre-treatment, cells were stimulated with one of the following ligands for a specified duration:

    • gp130 ligands: IL-6 (50 ng/mL) for 15 minutes or LIF (50 ng/mL) for 15 minutes.

    • Non-gp130 ligands: IFN-γ (50 ng/mL) for 30 minutes, SDF-1α (100 ng/mL) for 15 minutes, or PDGF (50 ng/mL) for 15 minutes.

Western Blot Analysis:

  • After stimulation, cells were washed with ice-cold phosphate-buffered saline (PBS) and lysed in RIPA buffer containing protease and phosphatase inhibitors.

  • Protein concentration of the cell lysates was determined using a BCA protein assay.

  • Equal amounts of protein (e.g., 20-30 µg) from each sample were separated by SDS-PAGE and transferred to a polyvinylidene difluoride (PVDF) membrane.

  • The membranes were blocked with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature.

  • Membranes were then incubated overnight at 4°C with primary antibodies specific for the phosphorylated and total forms of the following proteins:

    • p-STAT3 (Tyr705) and total STAT3

    • p-Akt (Ser473) and total Akt

    • β-actin (as a loading control)

  • After washing with TBST, membranes were incubated with the appropriate horseradish peroxidase (HRP)-conjugated secondary antibodies for 1 hour at room temperature.

  • The protein bands were visualized using an enhanced chemiluminescence (ECL) detection system and imaged.

  • The intensity of the bands corresponding to the phosphorylated proteins was quantified and normalized to the intensity of the total protein and/or the loading control.

Data Analysis:

The results were analyzed to compare the levels of phosphorylated STAT3 and Akt in cells treated with SC144 and stimulated with either gp130 or non-gp130 ligands, versus cells treated with vehicle control. A significant reduction in phosphorylation only in the gp130-ligand stimulated, SC144-treated cells demonstrates the specificity of the inhibitor.

Conclusion

References

A Comparative Guide to STAT3 Pathway Inhibitors: SC144 Hydrochloride vs. The Field

Author: BenchChem Technical Support Team. Date: November 2025

Introduction to the STAT3 Signaling Pathway

The Signal Transducer and Activator of Transcription 3 (STAT3) is a critical transcription factor that plays a pivotal role in a multitude of cellular processes, including cell proliferation, survival, differentiation, and angiogenesis.[1][2] Under normal physiological conditions, the activation of STAT3 is a transient and tightly regulated process, initiated by cytokines and growth factors.[3] However, its persistent and aberrant activation is a hallmark of numerous human cancers, where it contributes to tumor progression, metastasis, and immune evasion.[1][4][5] This has made the STAT3 signaling pathway a highly attractive target for the development of novel cancer therapeutics.[6][7]

Inhibitors of this pathway can be broadly categorized into direct inhibitors, which target the STAT3 protein itself, and indirect inhibitors, which act on upstream activating molecules like Janus kinases (JAKs) or cytokine receptors.[5] This guide provides a comparative analysis of SC144 hydrochloride, an upstream inhibitor, against other prominent STAT3 pathway inhibitors, offering researchers a comprehensive overview supported by experimental data.

The STAT3 Signaling Cascade

The canonical STAT3 signaling pathway is initiated when a ligand, such as Interleukin-6 (IL-6), binds to its receptor complex, which includes the signal-transducing protein gp130.[8] This binding event triggers the activation of associated Janus kinases (JAKs), which then phosphorylate tyrosine residues on the receptor.[9] These phosphorylated sites serve as docking stations for the SH2 domain of cytoplasmic STAT3 proteins.[10] Once recruited, STAT3 is itself phosphorylated by JAKs, primarily at the Tyrosine 705 (Y705) residue.[9][11] This phosphorylation induces STAT3 to form homodimers, which then translocate to the nucleus.[9][10] Inside the nucleus, STAT3 dimers bind to specific DNA sequences in the promoter regions of target genes, regulating the transcription of genes involved in cell survival (e.g., Bcl-2, Bcl-xL), proliferation (e.g., Cyclin D1), and angiogenesis.[4][12]

STAT3_Pathway Figure 1: The STAT3 Signaling Pathway and Points of Inhibition cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus cluster_inhibitors Inhibitor Targets Cytokine Cytokine Receptor (gp130) Receptor (gp130) Cytokine->Receptor (gp130) 1. Ligand Binding JAK JAK Receptor (gp130)->JAK 2. Receptor Dimerization STAT3 STAT3 Receptor (gp130)->STAT3 4. STAT3 Recruitment JAK->Receptor (gp130) 3. JAK Activation & Receptor Phosphorylation JAK->STAT3 5. STAT3 Phosphorylation p-STAT3 p-STAT3 STAT3_Dimer STAT3 Dimer p-STAT3->STAT3_Dimer 6. Dimerization DNA DNA STAT3_Dimer->DNA 7. Nuclear Translocation Gene_Expression Gene_Expression DNA->Gene_Expression 8. Gene Transcription SC144 SC144 SC144->Receptor (gp130) Inhibits gp130 JAK_Inhibitors JAK_Inhibitors JAK_Inhibitors->JAK Inhibit JAKs Direct_STAT3_Inhibitors Direct_STAT3_Inhibitors Direct_STAT3_Inhibitors->STAT3_Dimer Prevent Dimerization/DNA Binding

Caption: A diagram of the canonical STAT3 signaling pathway and key intervention points for various inhibitors.

This compound: An Upstream gp130 Inhibitor

This compound is distinguished as a first-in-class, orally active small-molecule inhibitor of gp130.[12][13][14] Instead of targeting STAT3 directly, it acts on the upstream signal-transducing receptor gp130, a common component for IL-6 family cytokine receptors.[15][16]

Mechanism of Action: SC144 binds to gp130, inducing its phosphorylation at Serine 782 and promoting its deglycosylation.[12][13][14] This cascade of events ultimately abrogates STAT3 phosphorylation (on Y705) and prevents its subsequent nuclear translocation.[12][15] By blocking the signal at the receptor level, SC144 effectively inhibits the expression of downstream STAT3 target genes, leading to cell-cycle arrest, anti-angiogenic effects, and apoptosis in cancer cells.[12][13][17] A key advantage of this upstream mechanism is its specificity; SC144 has been shown to selectively inhibit downstream signaling induced by gp130 ligands like IL-6, without affecting pathways stimulated by non-gp130 cytokines such as IFN-γ.[18][19]

Comparative Analysis of STAT3 Pathway Inhibitors

The landscape of STAT3 pathway inhibitors is diverse, encompassing molecules with different targets and mechanisms. Below is a comparative summary of this compound and other notable inhibitors.

Inhibitor ClassExample(s)TargetMechanism of ActionReported IC50 Values
Upstream Receptor Inhibitor This compound gp130 Induces gp130 phosphorylation and deglycosylation, preventing STAT3 activation.[12][13]0.43 - 0.95 µM (Ovarian Cancer Lines)[13][14][16]; 0.6 µM (HCT116 Cells)[12][17]
Direct STAT3 Inhibitors (SH2 Domain) StatticSTAT3 SH2 DomainThe first non-peptidic inhibitor; prevents STAT3 dimerization and nuclear translocation.[19][20]5.1 µM (Cell-free assay)[20]
TTI-101 (C188-9)STAT3 SH2 DomainBinds to the SH2 domain, inhibiting STAT3 phosphorylation and dimerization.[11] Currently in clinical trials.[7][21][22]Varies by cell line
BP-1-102STAT3 SH2 DomainPotent and selective inhibitor that blocks STAT3-phospho-tyrosine peptide interactions.[20]Kd = 504 nM[20]
Direct STAT3 Inhibitors (DNA-Binding Domain) NiclosamideSTAT3 DNA-Binding DomainAn anthelmintic drug repurposed as a STAT3 inhibitor; prevents STAT3 from binding to DNA.[20]~1.93 µM (Recombinant STAT3-DNA binding); 0.7 µM (Cell-free assay)[20]
Upstream Kinase Inhibitors (JAK/STAT3) WP1066JAK2, STAT3Inhibits JAK2 kinase activity, thereby preventing STAT3 phosphorylation.[20][23]2.30 µM (JAK2); 2.43 µM (STAT3) in HEL cells[20]
Antisense Oligonucleotide AZD9150 (Danvatirsen)STAT3 mRNABinds to STAT3 mRNA, leading to its degradation and preventing STAT3 protein synthesis.[24] In clinical trials.[22][24]Not applicable (mechanism is not direct inhibition)
PROTAC Degrader KT-333STAT3 ProteinInduces the proteasomal degradation of the STAT3 protein.[24] In Phase I clinical trials.[24]Not applicable (induces degradation)

Key Experimental Protocols for Inhibitor Evaluation

Validating the efficacy and mechanism of STAT3 pathway inhibitors requires a suite of specific cellular and biochemical assays.

Experimental_Workflow Figure 2: A Typical Workflow for STAT3 Inhibitor Evaluation cluster_screening Primary Screening cluster_validation Secondary Validation cluster_moa Mechanism of Action (MoA) MTT_Assay Cell Viability Assay (e.g., MTT) Western_Blot Western Blot (for p-STAT3 Y705) MTT_Assay->Western_Blot Identify potent compounds Luciferase_Assay STAT3 Reporter Assay (Luciferase) Luciferase_Assay->Western_Blot Confirm STAT3 pathway inhibition FP_Assay Fluorescence Polarization (SH2 Domain Binding) Western_Blot->FP_Assay Determine direct vs. indirect action ELISA_Assay DNA-Binding ELISA (DBD Inhibition) Western_Blot->ELISA_Assay IF_Microscopy Immunofluorescence (Nuclear Translocation) Western_Blot->IF_Microscopy Colony_Formation Colony Formation Assay

Caption: A generalized workflow for the screening and characterization of novel STAT3 pathway inhibitors.

1. Cell Viability / Cytotoxicity Assay (e.g., MTT Assay)

  • Principle: This colorimetric assay measures the metabolic activity of cells, which serves as an indicator of cell viability. It is used to determine the half-maximal inhibitory concentration (IC50) of a compound.

  • Protocol:

    • Seed cancer cells (e.g., OVCAR-8, HCT116) in 96-well plates and allow them to adhere overnight.[12]

    • Treat the cells with a range of concentrations of the inhibitor (e.g., SC144) for a specified period (e.g., 72 hours).[12]

    • Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours. Viable cells with active mitochondrial dehydrogenases will reduce the yellow MTT to purple formazan crystals.

    • Solubilize the formazan crystals using a solubilizing agent (e.g., DMSO).

    • Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader. The IC50 value is calculated from the dose-response curve.

2. Western Blot for Phospho-STAT3 (p-STAT3)

  • Principle: This technique is used to detect the levels of specific proteins in a sample. To assess STAT3 inhibition, researchers measure the level of phosphorylated STAT3 (Tyr705), the active form of the protein.

  • Protocol:

    • Treat cells with the inhibitor for various times or at various concentrations.[19]

    • Lyse the cells to extract total protein.

    • Separate the proteins by molecular weight using SDS-PAGE (sodium dodecyl sulfate-polyacrylamide gel electrophoresis).

    • Transfer the separated proteins to a membrane (e.g., PVDF or nitrocellulose).

    • Probe the membrane with a primary antibody specific for p-STAT3 (Y705). Also, probe for total STAT3 and a loading control (e.g., β-actin) to ensure equal protein loading.[25]

    • Add a secondary antibody conjugated to an enzyme (e.g., HRP) that recognizes the primary antibody.

    • Add a chemiluminescent substrate and visualize the protein bands using an imaging system. A reduction in the p-STAT3 band relative to total STAT3 and the control indicates inhibition.

3. STAT3-Dependent Luciferase Reporter Assay

  • Principle: This assay measures the transcriptional activity of STAT3.

  • Protocol:

    • Transfect cells (e.g., HEK293T) with a plasmid containing a luciferase reporter gene under the control of a STAT3-responsive promoter. A second plasmid with a Renilla luciferase gene is often co-transfected as an internal control.[26][27]

    • Seed the transfected cells in 96-well plates.

    • Pre-treat the cells with the inhibitor for a defined period.

    • Stimulate the cells with a STAT3 activator, such as IL-6 (e.g., 20 ng/mL), to induce STAT3-dependent transcription.[26][27]

    • Lyse the cells and measure the firefly and Renilla luciferase activities using a luminometer and a dual-luciferase assay system.

    • Normalize the firefly luciferase activity to the Renilla luciferase activity. A decrease in normalized luciferase activity indicates inhibition of STAT3 transcriptional function.

4. Fluorescence Polarization (FP) Assay for SH2 Domain Binding

  • Principle: This in vitro assay is used to identify compounds that directly bind to the STAT3 SH2 domain, thereby disrupting STAT3 dimerization.[28]

  • Protocol:

    • A fluorescein-labeled peptide that binds to the STAT3 SH2 domain is incubated with recombinant STAT3 protein.

    • The polarization of the fluorescent light is measured. When the small fluorescent peptide is bound to the larger STAT3 protein, it tumbles slowly in solution, resulting in high fluorescence polarization.

    • The test inhibitor is added to the mixture. If the inhibitor binds to the SH2 domain, it will displace the fluorescent peptide.

    • The displaced, free-tumbling peptide will result in a decrease in fluorescence polarization, indicating that the compound is a direct inhibitor of the STAT3 SH2 domain.[28]

Conclusion

The STAT3 signaling pathway presents a rich landscape of therapeutic targets for cancer treatment. This compound offers a distinct mechanism by targeting the upstream receptor gp130, effectively shutting down signaling from IL-6 family cytokines before STAT3 activation can occur.[12][15] This contrasts with the majority of other inhibitors that target the STAT3 protein directly—either by preventing dimerization via the SH2 domain or by blocking its interaction with DNA—or that inhibit upstream kinases like JAKs.[5][20] While direct inhibitors like TTI-101 and degraders like KT-333 are advancing through clinical trials, the unique upstream approach of SC144 may offer advantages in specificity and the ability to overcome resistance mechanisms associated with direct STAT3 targeting.[7][24] The choice of inhibitor for research or therapeutic development will depend on the specific cancer type, the nature of STAT3 activation, and the desired pharmacological profile.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
SC144 hydrochloride
Reactant of Route 2
Reactant of Route 2
SC144 hydrochloride

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.